azane;rhodium(3+);chloride;sulfate
Overview
Description
Azane;rhodium(3+);chloride;sulfate is a coordination compound consisting of azane (ammonia), rhodium in the +3 oxidation state, chloride ions, and sulfate ions. This compound is part of a broader class of coordination complexes that have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;rhodium(3+);chloride;sulfate typically involves the reaction of rhodium(III) chloride with ammonia in the presence of sulfate ions. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{NH}_3 + \text{(NH}_4)_2\text{SO}_4 \rightarrow \text{[Rh(NH}_3)_5\text{Cl]}(\text{SO}_4)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azane;rhodium(3+);chloride;sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as ammonia and chloride can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.
Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.
Substitution Reactions: Typically involve ligands like phosphines or other amines under controlled temperature and pressure.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination complexes with different ligands.
Scientific Research Applications
Azane;rhodium(3+);chloride;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, as rhodium complexes can interact with DNA and inhibit cancer cell growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of azane;rhodium(3+);chloride;sulfate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ammonia Complexes: Such as [Co(NH3)6]Cl3, which have similar coordination chemistry but different metal centers.
Rhodium Complexes: Such as [RhCl(PPh3)3], which have different ligands but the same metal center.
Sulfate Complexes: Such as Pt(NH3)42, which have similar anionic components but different metal centers.
Uniqueness
Azane;rhodium(3+);chloride;sulfate is unique due to the combination of its ligands and metal center, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
azane;rhodium(3+);chloride;sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.5H3N.H2O4S.Rh/c;;;;;;1-5(2,3)4;/h1H;5*1H3;(H2,1,2,3,4);/q;;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRUSVOEZAAGX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[O-]S(=O)(=O)[O-].[Cl-].[Rh+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH15N5O4RhS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943920 | |
Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21360-80-5 | |
Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21360-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021360805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rhodium(3+) chloride sulfate--ammonia (1/1/1/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaamminechlororhodium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.